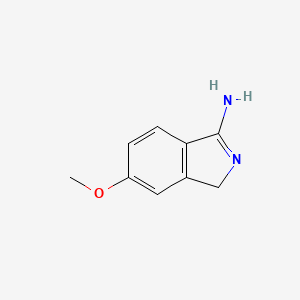

6-Methoxy-1H-isoindol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

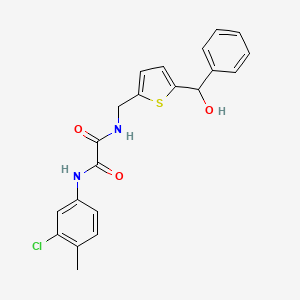

6-Methoxy-1H-isoindol-3-amine is a compound with the IUPAC name 1-imino-6-methoxy-1H-isoindol-3-amine . It has a molecular weight of 175.19 and is typically found in powder form . The compound’s InChI code is 1S/C9H9N3O/c1-13-5-2-3-6-7(4-5)9(11)12-8(6)10/h2-4H,1H3,(H3,10,11,12) .

Synthesis Analysis

The synthesis of isoindoline derivatives, which includes this compound, has been developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .Molecular Structure Analysis

The compound 6-methoxy-1H-isoindol-1-imine contains a total of 21 bonds, including 13 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 imine (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its InChI code is 1S/C9H9N3O/c1-13-5-2-3-6-7(4-5)9(11)12-8(6)10/h2-4H,1H3,(H3,10,11,12) .Aplicaciones Científicas De Investigación

Chemistry and Synthesis

- 6-Methoxy-1H-isoindol-3-amine plays a role in the synthesis of various compounds. One study describes the chemistry of indole derivatives, highlighting the synthesis of amines by reducing nitro compounds, which is relevant to this compound derivatives (Zinchenko, Yudin, & Kost, 1973).

Biomedical Analysis

- It has applications in biomedical analysis. A study found that 6-Methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid (a related compound), exhibits strong fluorescence in a wide pH range, making it useful as a fluorescent labeling reagent in biomedical research (Hirano et al., 2004).

Pharmaceutical Development

- This compound derivatives have been studied for their potential in pharmaceutical applications. For instance, a series of compounds derived from 4-methoxy-1H-isoindole-1,3(2H)-dione, a similar compound, were investigated for their properties as ligands of phosphodiesterase 10A and serotonin receptors, indicating potential antipsychotic properties (Czopek et al., 2020).

Chemical Synthesis and Tautomerism

- The compound is involved in synthetic studies directed towards various analogs, as seen in the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines. Such research sheds light on the tautomerism and alkylation of these compounds, contributing to the understanding of chemical properties and reactions of this compound related structures (Roggen & Gundersen, 2008).

Molecular Chemistry

- Molecular chemistry studies have explored the synthesis and characteristics of 1-Methoxy-2-methyl-3-aryl-2H-isoindoles, providing insights into the molecular structure and reactivity of compounds related to this compound (Clemens & Kreher, 1993).

Enantiomeric Analysis

- This compound derivatives are used in chiral analysis. A study utilized methoxyacetic acids as reagents for recognizing the chirality of alcohols and amines, which could be applied to this compound derivatives for determining their stereochemistry (Seco et al., 1994).

Antimicrobial and Antioxidant Activities

- Research on methoxy-substituted bis-1,2,4-triazole derivatives, which could be structurally related to this compound, shows significant antimicrobial, antielastase, antiurease, and antioxidant activities. This suggests potential applications of this compound in developing new therapeutic agents (Sokmen et al., 2013).

Direcciones Futuras

The synthesis of 1,2,3-trisubstituted indoles, which includes 6-Methoxy-1H-isoindol-3-amine, has been developed based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks . This suggests potential future directions in the rapid generation of trisubstituted indole libraries .

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include 6-methoxy-1h-isoindol-3-amine, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes at the molecular level .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, affecting a wide range of biochemical pathways .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities .

Propiedades

IUPAC Name |

5-methoxy-3H-isoindol-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-12-7-2-3-8-6(4-7)5-11-9(8)10/h2-4H,5H2,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHKFYHASHXFQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2437585.png)

![3-Ethyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2437586.png)

![N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2437588.png)

![(Z)-3-(((2,4-dimethylphenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2437596.png)

![4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)